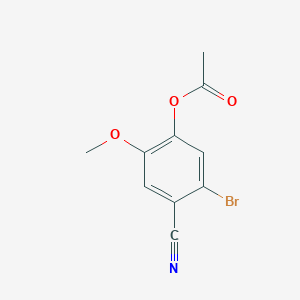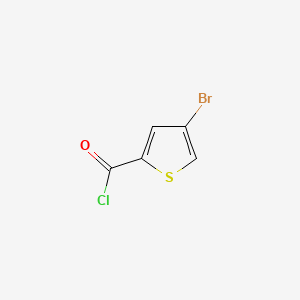
4-Bromo-2-thiophenecarbonyl chloride
概要
説明
4-Bromo-2-thiophenecarbonyl chloride is an organosulfur compound with the molecular formula C5H2BrClOS and a molecular weight of 225.49 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the fourth position and a carbonyl chloride group at the second position of the thiophene ring. This compound is primarily used in organic synthesis and research applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-2-thiophenecarbonyl chloride can be synthesized from 4-bromo-2-thiophenecarboxylic acid. The synthesis involves the reaction of 4-bromo-2-thiophenecarboxylic acid with thionyl chloride in chloroform under heating conditions for approximately 2 hours . The reaction can be represented as follows:
4-Bromo-2-thiophenecarboxylic acid+Thionyl chloride→4-Bromo-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality.
化学反応の分析
Types of Reactions
4-Bromo-2-thiophenecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Addition Reactions: The carbonyl chloride group can react with nucleophiles, such as water or alcohols, to form carboxylic acids or esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 4-bromo-2-thiophenecarboxylic acid.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines, alcohols, and water, for substitution and addition reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by the hydrolysis of the carbonyl chloride group.
科学的研究の応用
4-Bromo-2-thiophenecarbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the development of novel materials with specific properties.
Proteomics Research: Utilized in the study of protein interactions and modifications.
作用機序
The mechanism of action of 4-bromo-2-thiophenecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles.
類似化合物との比較
Similar Compounds
2-Thiophenecarbonyl Chloride: Lacks the bromine substituent at the fourth position.
4-Chloro-2-thiophenecarbonyl Chloride: Contains a chlorine atom instead of a bromine atom at the fourth position.
4-Bromo-2-thiophenecarboxylic Acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
4-Bromo-2-thiophenecarbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
4-bromothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUAQAMUIHRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383704 | |
| Record name | 4-bromo-2-thiophenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-65-4 | |
| Record name | 4-bromo-2-thiophenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
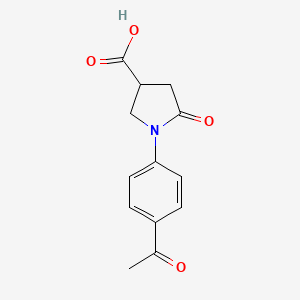
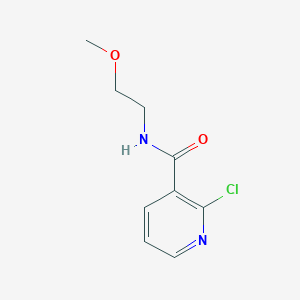
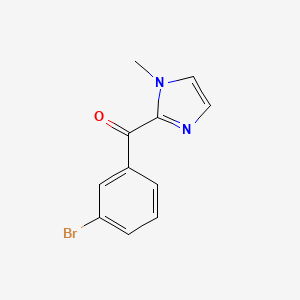

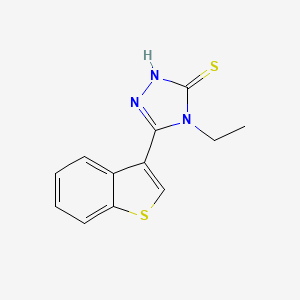
![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)

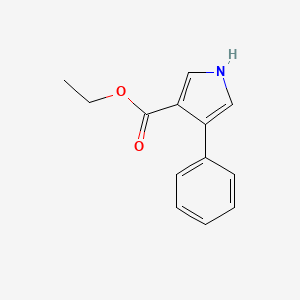
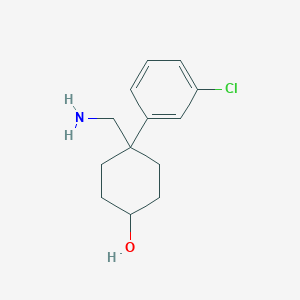
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)
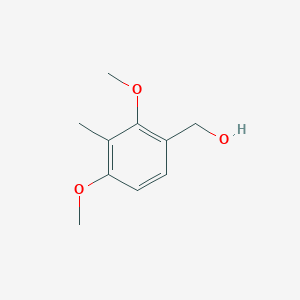
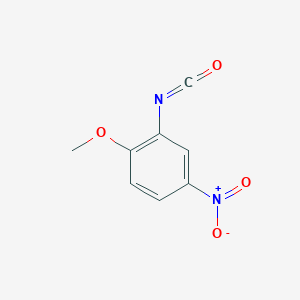
![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)
